Azane;tetrachloropalladium

Description

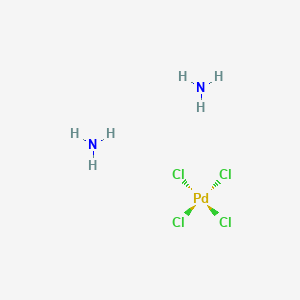

Azane;tetrachloropalladium (CAS: 13820-44-5) is a palladium coordination compound composed of tetrachloropalladate(II) ([PdCl₄]²⁻) and azane (NH₃, ammonia) as a ligand or counterion. This compound is listed with 95% purity and is utilized in specialized chemical synthesis and materials science applications .

Palladium complexes are pivotal in catalysis, electronics, and photophysics due to their redox activity and ligand-exchange properties. The inclusion of azane as a ligand may enhance solubility or modify reactivity compared to analogous chloride-only complexes.

Properties

IUPAC Name |

azane;tetrachloropalladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGWOUQTJMUJII-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Cl[Pd](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Palladium Chloride Complexes

Sodium Tetrachloropalladate(II) (Na₂[PdCl₄]) :

This anionic complex lacks ammonia ligands but shares the [PdCl₄]²⁻ core. It is highly water-soluble and widely used as a precursor in palladium catalysis. Unlike Azane;tetrachloropalladium, sodium salts are less volatile and more stable under acidic conditions.Palladium(II) Chloride (PdCl₂) :

A neutral, square-planar complex with direct Pd-Cl bonds. It is less soluble in water but reacts readily with ammonia to form ammine complexes like [Pd(NH₃)₂Cl₂]. This compound may derive from such reactions, with additional NH₃ coordination altering its solubility and catalytic behavior .

Transition Metal Azane Complexes

- Phosph(III)azane Complexes: Phosph(III)azane ligands (e.g., cyclophosp(III)azane in ) incorporate both phosphorus and nitrogen, forming rigid, multidentate frameworks.

Mercury-Azane Complexes :

Compounds like acetyloxy(phenyl)mercury;azane (CAS: 34604-38-1) demonstrate azane’s versatility in binding to soft metals like mercury. However, mercury complexes are typically more toxic and are used in niche organic syntheses rather than catalysis .

Functional Azane Derivatives

- Cyclodiphosph(V)azane :

Used as a flame retardant in polyurethane coatings (), this ligand enhances material hardness and adhesion. In contrast, this compound’s applications likely center on catalysis or precursor roles in materials science .

Data Table: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.